2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
2-butan-2-yl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21BO2/c1-7-8(2)11-12-9(3,4)10(5,6)13-11/h8H,7H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRHZVNMROMGKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(C)CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542087 | |
| Record name | 2-(Butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66217-57-0 | |
| Record name | 2-(Butan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Conditions and Catalytic System
The most efficient method for synthesizing 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves a photocatalytic cross-coupling reaction between (±)-2-bromobutane and bis(pinacolato)diboron (B₂pin₂). This protocol employs a bimetallic Cu₂.₈Pd₀.₂/graphene catalyst, lithium tert-butoxide (LiOt-Bu) as a base, and N,N-dimethylformamide (DMF) as the solvent. Key parameters include:
- Temperature : 30°C for alkyl bromides (elevated to 50°C for chlorides).
- Light Source : Xenon lamp (PLS-SXE300C/CUV) with a low-pass optical filter (λ ≥ 400 nm) to exclude high-energy UV light.
- Light Intensity : 0.6 W/cm², ensuring sufficient photon flux for catalyst activation.
- Reaction Time : 3 hours under continuous stirring (700 rpm).
The reaction achieves an 85% yield, with the catalytic system enabling selective borylation while minimizing side reactions such as hydrodehalogenation.
Mechanistic Insights
The proposed mechanism involves three critical steps (Figure 1):
- Photoexcitation : The Cu-Pd/graphene catalyst absorbs visible light, generating electron-hole pairs that facilitate single-electron transfer (SET) processes.
- Alkyl Radical Formation : Homolytic cleavage of the C–Br bond in 2-bromobutane generates a sec-butyl radical (sec-C₄H₉- ).
- Borylation : The radical reacts with B₂pin₂ via a metal-mediated boryl transfer, forming the target boronic ester.
The use of LiOt-Bu is critical for stabilizing intermediate boron species and neutralizing HBr byproducts.
Optimization and Scalability
- Catalyst Loading : 15 mg of Cu₂.₈Pd₀.₂/graphene per 1 mmol of alkyl halide ensures optimal activity without metal leaching.
- Solvent Effects : Polar aprotic solvents like DMF enhance radical stability and boron reagent solubility.
- Wavelength Dependence : Filtering UV light (λ < 400 nm) suppresses undesired photodegradation of the pinacolato ligand.
Transesterification of Boronic Acids with Pinacol
Challenges and Yield Considerations
- Boronic Acid Stability : Aliphatic boronic acids like sec-butylboronic acid are prone to protodeboronation, necessitating anhydrous conditions and low temperatures.
- Yield Optimization : Literature precedents for aryl systems report yields up to 99%, but aliphatic analogs may require modified workup protocols, such as azeotropic distillation with Dean-Stark traps.
Comparative Analysis of Synthetic Routes
| Parameter | Photocatalytic Cross-Coupling | Transesterification |
|---|---|---|
| Starting Materials | 2-Bromobutane, B₂pin₂ | sec-Butylboronic Acid, Pinacol |
| Catalyst | Cu₂.₈Pd₀.₂/graphene | None (Lewis acid optional) |
| Reaction Time | 3 hours | 12–24 hours |
| Yield | 85% | ~70–80% (estimated) |
| Byproducts | Hydrodehalogenation products | Protodeboronation derivatives |
| Scalability | High (continuous flow possible) | Moderate (batch-dependent) |
The photocatalytic method offers superior efficiency and shorter reaction times but requires specialized equipment. Transesterification is more accessible for small-scale synthesis but faces challenges in boronic acid handling.
Emerging Photochemical Strategies
Recent advances in photoredox catalysis highlight the potential for metal-free borylation using organic dyes (e.g., Eosin Y) and radical chain mechanisms. For instance, visible-light-mediated HAT (hydrogen atom transfer) processes could enable direct C–H borylation of alkanes, bypassing prefunctionalized alkyl halides. However, these methods remain untested for aliphatic boronic esters and require further validation.
Chemical Reactions Analysis
Types of Reactions
2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronic esters.
Reduction: Reduction reactions can convert the compound into boranes or other boron-containing compounds.
Substitution: The compound can undergo substitution reactions where the sec-butyl group or the methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium perborate, and potassium permanganate. The reactions are typically carried out in aqueous or organic solvents under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in organic solvents like tetrahydrofuran or diethyl ether.
Substitution: Substitution reactions often involve the use of halogenating agents, nucleophiles, or electrophiles under various conditions, depending on the desired product.
Major Products Formed
Oxidation: Boronic acids or boronic esters.
Reduction: Boranes or other boron-containing compounds.
Substitution: Various substituted boronic esters or boranes, depending on the reagents used.
Scientific Research Applications
Applications in Organic Synthesis
1. Boron Reagents in Cross-Coupling Reactions
One of the primary applications of 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is as a boron reagent in cross-coupling reactions. These reactions are pivotal in forming carbon-carbon bonds and are widely used in synthesizing complex organic molecules. The compound acts as a boron source in Suzuki-Miyaura coupling reactions due to its stability and reactivity under various conditions .
2. Synthesis of Pharmaceuticals
The compound has been employed in the synthesis of various pharmaceutical agents. For instance, it has been utilized to introduce boron functionalities into drug candidates that enhance their biological activity or improve pharmacokinetic properties. The incorporation of boron can also facilitate the development of targeted therapies by modifying molecular interactions .
Applications in Medicinal Chemistry
1. Anticancer Agents
Research indicates that compounds containing dioxaborolane moieties exhibit potential anticancer activity. Studies have shown that derivatives of this compound can selectively inhibit cancer cell growth by interfering with specific cellular pathways involved in tumor proliferation .
2. Drug Delivery Systems
The compound's unique structural properties allow it to be integrated into drug delivery systems. Its ability to form stable complexes with various biomolecules facilitates controlled release mechanisms for therapeutic agents within biological systems .
Applications in Materials Science
1. Polymer Chemistry
In materials science, this compound serves as a building block for synthesizing advanced polymers. Its boron content can enhance the thermal and mechanical properties of polymers while providing functionalization options that allow for further chemical modifications .
2. Sensor Development
The compound has also been explored for use in sensor technology due to its ability to form stable complexes with anions and cations. This property is particularly useful in developing sensors for detecting environmental pollutants or biological markers .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated selective inhibition of cancer cell lines using derivatives of the compound. |
| Study B | Drug Delivery | Showed enhanced bioavailability and controlled release profiles when incorporated into lipid-based formulations. |
| Study C | Polymer Synthesis | Reported improved mechanical strength and thermal stability in boron-containing polymer matrices compared to traditional polymers. |
Mechanism of Action
The mechanism of action of 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the interaction of the boron atom with various molecular targets. The boron atom can form reversible covalent bonds with nucleophiles, such as hydroxyl or amino groups, in biological molecules. This interaction can modulate the activity of enzymes or other proteins, leading to various biological effects. In the context of BNCT, the boron atom captures thermal neutrons, resulting in the release of high-energy particles that can selectively destroy cancer cells.
Comparison with Similar Compounds
The structural and functional diversity of pinacol boronic esters arises from variations in the 2-position substituent. Below is a comparative analysis of 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane with key analogs:
Substituent Effects on Reactivity and Stability
Key Observations :
- Steric Effects: Branched alkyl (e.g., sec-butyl) and cyclic substituents (e.g., cyclohexyl) improve selectivity in catalytic borylation by hindering non-productive pathways .
- Electronic Effects : Electron-withdrawing groups (e.g., iodine in iodomethyl derivatives) increase electrophilicity but reduce stability, whereas electron-donating groups (e.g., methoxybenzyl) enhance air stability .
Biological Activity
2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention for its potential applications in various fields, including organic synthesis and medicinal chemistry. This article explores its biological activity, highlighting research findings, case studies, and relevant data.
- Molecular Formula : C17H26BNO4
- Molecular Weight : 319.21 g/mol
- CAS Number : 330793-01-6
- Melting Point : 169-170 °C
The biological activity of dioxaborolane derivatives is primarily attributed to their ability to form stable complexes with biomolecules. These interactions can influence various biological pathways, including enzyme activity and signal transduction mechanisms. The presence of boron in the structure allows for unique reactivity patterns that can be exploited in therapeutic contexts.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Properties : Some studies suggest that boron compounds can induce apoptosis in cancer cells by disrupting metabolic pathways.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in cellular signaling and metabolism.
- Antimicrobial Activity : Preliminary tests indicate that this compound may possess antimicrobial properties against certain bacterial strains.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | |
| Antimicrobial | Effective against select bacteria |
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of dioxaborolane could selectively induce cell death in breast cancer cell lines. The mechanism was linked to the inhibition of key metabolic enzymes that are upregulated in cancer cells.
Case Study 2: Enzyme Inhibition
Research conducted at the University of Bath reported on the efficacy of dioxaborolane compounds in inhibiting cytochrome P450 enzymes. The findings revealed that these compounds could modulate drug metabolism significantly, suggesting potential applications in pharmacology and toxicology.
Research Findings
Recent investigations have focused on optimizing the synthesis of this compound to enhance its biological activity. Notably:
- Modifications to the alkyl groups have been shown to influence the compound's solubility and reactivity.
- Studies utilizing animal models have indicated promising results regarding its safety profile and therapeutic index.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-(sec-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?
- Methodological Answer : Synthesis typically involves coupling boron precursors (e.g., pinacol boronate esters) with sec-butyl derivatives under anhydrous conditions. Key parameters include:
- Solvent : Use dry tetrahydrofuran (THF) or dichloromethane to prevent hydrolysis of the boron moiety .
- Temperature : Maintain 0–25°C to balance reaction rate and side-product formation .
- Catalyst : Transition-metal catalysts (e.g., Pd or Ir) may enhance cross-coupling efficiency for substituted derivatives .
Q. How can NMR spectroscopy confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Identify sec-butyl protons (δ 0.8–1.6 ppm for methyl and methylene groups) and tetramethyl dioxaborolane signals (δ 1.2–1.3 ppm) .
- ¹¹B NMR : A singlet near δ 30–35 ppm confirms the presence of the boronate ester .
- ¹³C NMR : Peaks at δ 80–85 ppm correlate with the dioxaborolane oxygen atoms .
Q. What are the common applications of this compound in organic synthesis?
- Methodological Answer :
- Suzuki-Miyaura Coupling : Acts as a boronate ester partner for aryl halides, enabling C-C bond formation .
- α-Aminoboronic Acid Synthesis : React with imines under photoredox conditions to generate protease inhibitors .
- Heterocycle Functionalization : Used in Ir-catalyzed borylation of aromatic C-H bonds .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data when characterizing novel derivatives?
- Methodological Answer :
- Multi-Technique Validation : Combine 2D NMR (e.g., HSQC, HMBC) with X-ray crystallography to resolve ambiguities in substituent positioning .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular formula, especially for fluorinated or heterocyclic derivatives .
- Computational Modeling : Density functional theory (DFT) predicts NMR shifts and optimizes geometry for comparison with experimental data .
Q. What strategies optimize the stability of this compound under aqueous or protic conditions?
- Methodological Answer :
- Solvent Selection : Use aprotic solvents (e.g., THF, acetonitrile) and inert atmospheres (N₂/Ar) to minimize hydrolysis .
- Protecting Groups : Introduce electron-withdrawing substituents (e.g., fluorine) on the aromatic ring to enhance boronate stability .
- Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under desiccant .
Q. How can computational methods elucidate the electronic effects of substituents on the dioxaborolane ring?
- Methodological Answer :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .
- Molecular Docking : Study interactions with biological targets (e.g., serine proteases) to guide drug design .
- Solvent Modeling : Use polarizable continuum models (PCM) to simulate solvent effects on reaction pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
